molecular formula C28H25N3O2S B7731658 MFCD05847479

MFCD05847479

Cat. No.: B7731658
M. Wt: 467.6 g/mol
InChI Key: BTHDPJFUJIGDIJ-COOPMVRXSA-N
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Description

MFCD05847479 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05847479 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and prepared to ensure high purity.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

MFCD05847479 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD05847479 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism by which MFCD05847479 exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity and function.

    Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.

Properties

IUPAC Name

(2Z)-N-benzyl-2-cyano-2-[3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-19-11-13-23(14-12-19)31-27(33)25(16-22-10-6-7-20(2)15-22)34-28(31)24(17-29)26(32)30-18-21-8-4-3-5-9-21/h3-15,25H,16,18H2,1-2H3,(H,30,32)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHDPJFUJIGDIJ-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NCC3=CC=CC=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NCC3=CC=CC=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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